molecular formula C6H10BrN3O2S B13087875 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine

Cat. No.: B13087875
M. Wt: 268.13 g/mol
InChI Key: WYBUNKHDSFINCD-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C6H9BrN2O2S and a molecular weight of 253.12 g/mol . This compound is characterized by the presence of a bromine atom, a methanesulfonyl group, and a pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium phosphate).

Major Products

    Substitution: Various substituted pyrazoles.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2-methanesulfonylethyl)-3-methyl-1H-pyrazole: Similar structure with a methyl group at the 3-position.

    4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazole: Lacks the amino group at the 3-position.

Uniqueness

4-Bromo-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the methanesulfonyl group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted modifications and applications in various fields .

Properties

Molecular Formula

C6H10BrN3O2S

Molecular Weight

268.13 g/mol

IUPAC Name

4-bromo-1-(2-methylsulfonylethyl)pyrazol-3-amine

InChI

InChI=1S/C6H10BrN3O2S/c1-13(11,12)3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

WYBUNKHDSFINCD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCN1C=C(C(=N1)N)Br

Origin of Product

United States

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